

Spectroscopic Profile of 4-Octyloxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Octyloxybenzaldehyde

Cat. No.: B1347021

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Octyloxybenzaldehyde**, a key intermediate in the synthesis of various organic materials and potential pharmaceutical compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary

The empirical formula for **4-Octyloxybenzaldehyde** is $C_{15}H_{22}O_2$ with a molecular weight of 234.33 g/mol .^[1]^[2]^[3] The spectroscopic data presented below has been compiled from various sources and is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **4-Octyloxybenzaldehyde** are summarized in the tables below.

Table 1: 1H NMR Spectroscopic Data of **4-Octyloxybenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.88	s	1H	Aldehydic proton (-CHO)
7.83	d	2H	Aromatic protons (ortho to -CHO)
6.98	d	2H	Aromatic protons (ortho to -O-C ₈ H ₁₇)
4.02	t	2H	Methylene protons (-O-CH ₂ -)
1.80	quint	2H	Methylene protons (-O-CH ₂ -CH ₂ -)
1.45 - 1.25	m	10H	Methylene protons of the octyl chain
0.89	t	3H	Methyl protons (-CH ₃)

Solvent: CDCl₃. Instrument frequency: 90 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data of **4-Octyloxybenzaldehyde**

Chemical Shift (δ) ppm	Assignment
190.7	Aldehydic carbon (CHO)
164.2	Aromatic carbon attached to the octyloxy group
131.9	Aromatic carbons ortho to the aldehyde group
129.9	Aromatic carbon attached to the aldehyde group
114.7	Aromatic carbons ortho to the octyloxy group
68.4	Methylene carbon (-O-CH ₂ -)
31.8	Methylene carbon of the octyl chain
29.3	Methylene carbon of the octyl chain
29.2	Methylene carbon of the octyl chain
26.0	Methylene carbon of the octyl chain
22.6	Methylene carbon of the octyl chain
14.1	Methyl carbon (-CH ₃)

Solvent: CDCl₃.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **4-Octyloxybenzaldehyde** reveals the presence of key functional groups. The characteristic absorption bands are presented in Table 3.

Table 3: IR Spectroscopic Data of **4-Octyloxybenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925, 2855	Strong	C-H stretching (aliphatic)
1685	Strong	C=O stretching (aldehyde)
1600, 1575	Medium	C=C stretching (aromatic)
1255	Strong	C-O-C stretching (asymmetric)
1160	Strong	C-O-C stretching (symmetric)

Sample preparation: Liquid film.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The key mass-to-charge ratios (m/z) and their relative intensities are listed in Table 4.

Table 4: Mass Spectrometry Data of **4-Octyloxybenzaldehyde**

m/z	Relative Intensity (%)	Assignment
234	25	[M] ⁺ (Molecular ion)
122	100	[HOC ₆ H ₄ CHO] ⁺
121	95	[OC ₆ H ₄ CHO] ⁺
93	20	[C ₆ H ₅ O] ⁺
43	30	[C ₃ H ₇] ⁺
41	45	[C ₃ H ₅] ⁺

Ionization method: Electron Ionization (EI).[\[4\]](#)

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer operating at a frequency of 90 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR.

Sample Preparation:

- Dissolve approximately 10-20 mg of **4-Octyloxybenzaldehyde** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition for ¹H NMR:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Approximately 12-15 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.

Data Acquisition for ¹³C NMR:

- Pulse Program: Standard proton-decoupled experiment.
- Spectral Width: Approximately 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Film Method):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place a small drop of liquid **4-Octyloxybenzaldehyde** onto one salt plate.
- Gently place the second salt plate on top, spreading the liquid into a thin, uniform film.
- Mount the "sandwich" in the spectrometer's sample holder.[\[5\]](#)

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- A background spectrum of the empty spectrometer should be recorded prior to the sample analysis.

Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[\[6\]](#)

Sample Preparation:

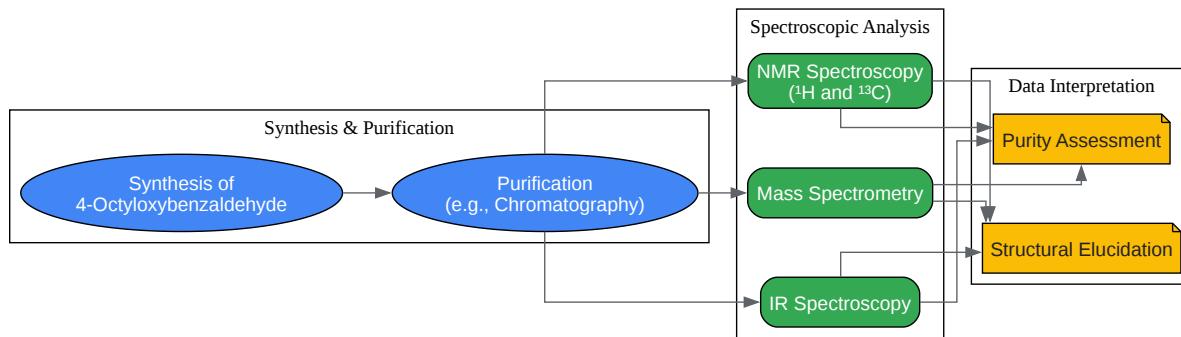
- Prepare a dilute solution of **4-Octyloxybenzaldehyde** in a volatile organic solvent such as dichloromethane or methanol at a concentration of approximately 1 mg/mL.[\[7\]](#)
- Further dilute an aliquot of this solution to a final concentration of about 10-100 $\mu\text{g}/\text{mL}$.[\[7\]](#)

Data Acquisition (Electron Ionization - EI):

- Ionization Energy: Typically 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Source Temperature: Approximately 200-250 °C.
- GC Conditions (if applicable):
 - Column: A non-polar capillary column (e.g., DB-5 or equivalent).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a low temperature (e.g., 50-100 °C), then ramp up to a higher temperature (e.g., 250-280 °C) to ensure elution of the compound.

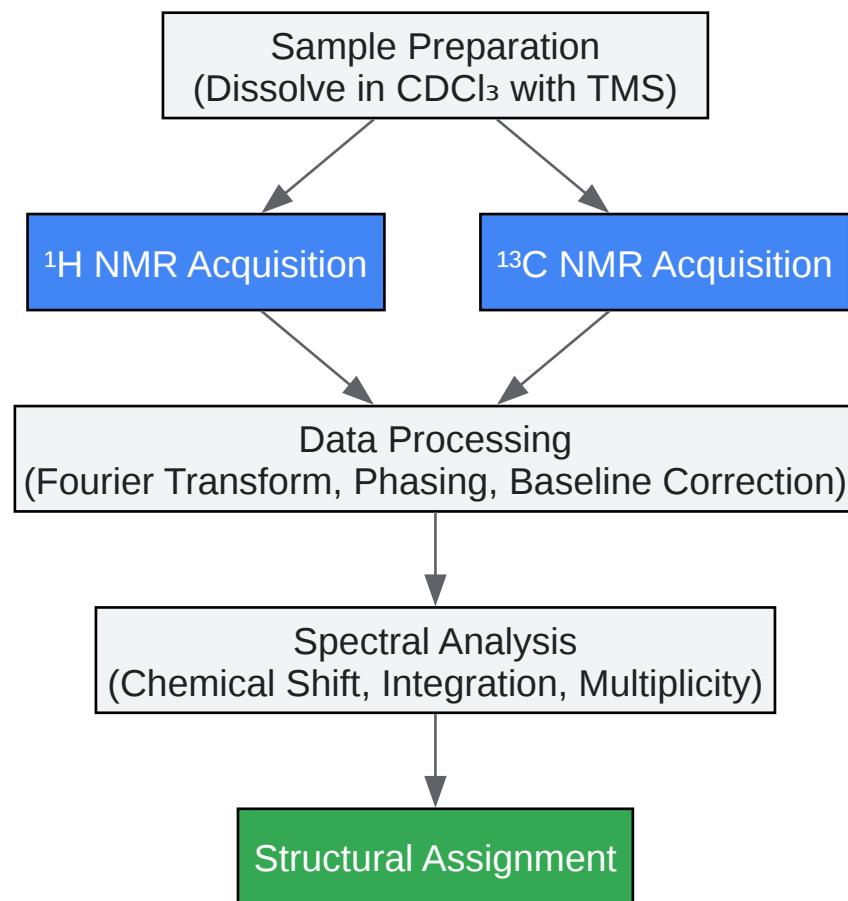
Visualizations

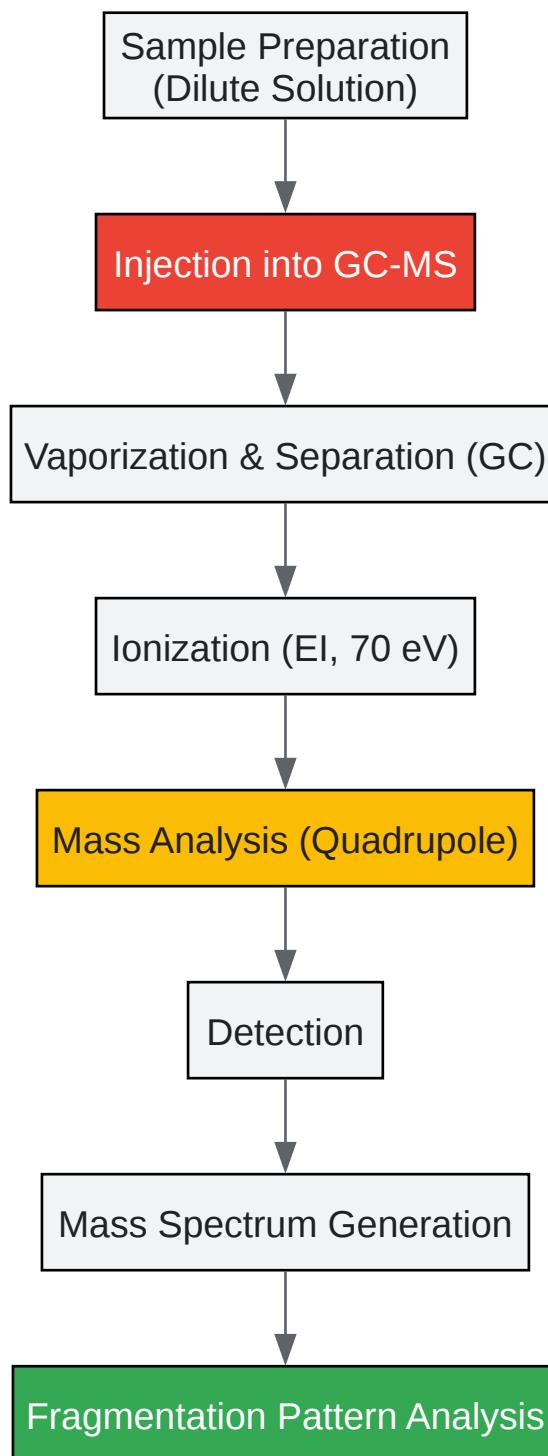
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **4-Octyloxybenzaldehyde**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **4-Octyloxybenzaldehyde**.



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